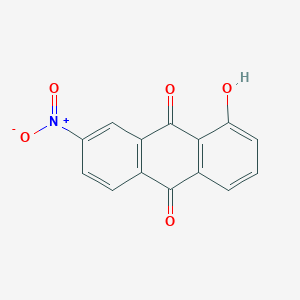
1-Hydroxy-7-nitroanthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hydroxy-7-nitroanthracene-9,10-dione is a derivative of anthraquinone, a compound known for its rigid, planar, and aromatic structure. This compound is characterized by the presence of a hydroxyl group at the first position and a nitro group at the seventh position on the anthracene-9,10-dione scaffold. Anthraquinone derivatives are widely used in various industries, including the production of dyes, paper, and as intermediates in organic synthesis .
Métodos De Preparación
The synthesis of 1-Hydroxy-7-nitroanthracene-9,10-dione typically involves nitration and hydroxylation reactions. One common method is the nitration of anthraquinone followed by selective hydroxylation. . Industrial production methods may involve continuous flow processes to ensure consistent quality and yield.
Análisis De Reacciones Químicas
1-Hydroxy-7-nitroanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction of the nitro group can yield amino derivatives, which have applications in dye synthesis.
Substitution: The hydroxyl and nitro groups can participate in substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions include aminoanthraquinones and substituted anthraquinones.
Aplicaciones Científicas De Investigación
1-Hydroxy-7-nitroanthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Mecanismo De Acción
The mechanism of action of 1-Hydroxy-7-nitroanthracene-9,10-dione involves its interaction with cellular components. The nitro group can undergo redox cycling, leading to the generation of reactive oxygen species (ROS). These ROS can cause oxidative stress in cells, which is a mechanism exploited in antimicrobial and anticancer therapies. The compound can also interact with DNA and proteins, affecting their function and leading to cell death .
Comparación Con Compuestos Similares
1-Hydroxy-7-nitroanthracene-9,10-dione can be compared with other anthraquinone derivatives such as:
- 1-Hydroxy-4-nitroanthracene-9,10-dione
- 1-Hydroxy-5-nitroanthracene-9,10-dione
- 1-Hydroxy-2,3-dimethylanthracene-9,10-dione
These compounds share similar structural features but differ in the position and type of substituents. The unique positioning of the hydroxyl and nitro groups in this compound imparts distinct chemical reactivity and biological activity, making it a valuable compound for specific applications .
Propiedades
Fórmula molecular |
C14H7NO5 |
|---|---|
Peso molecular |
269.21 g/mol |
Nombre IUPAC |
1-hydroxy-7-nitroanthracene-9,10-dione |
InChI |
InChI=1S/C14H7NO5/c16-11-3-1-2-9-12(11)14(18)10-6-7(15(19)20)4-5-8(10)13(9)17/h1-6,16H |
Clave InChI |
JEKYWUKIIRJLGS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=CC(=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


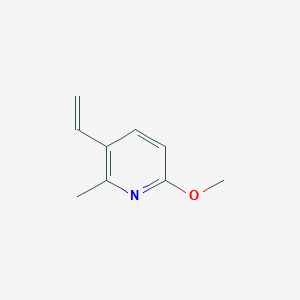
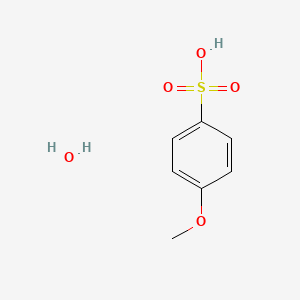
![2-Chloroimidazo[1,2-a]pyridine-6-carboxylicacid](/img/structure/B13133363.png)


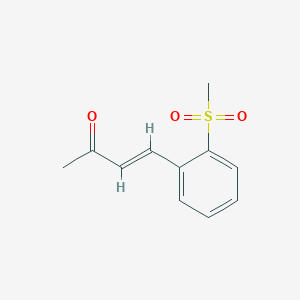
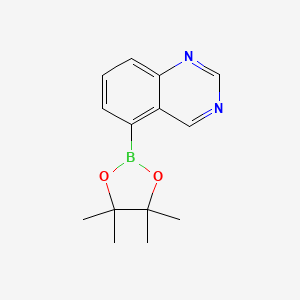
![tert-Butyl 5-(benzyloxy)-3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B13133399.png)
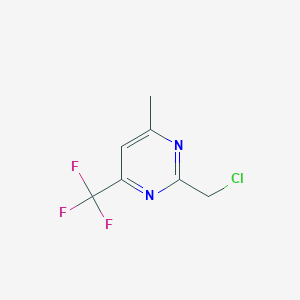

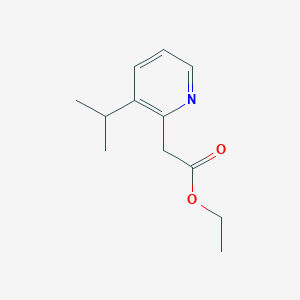
![[3,3'-Bipyridine]-4-carbonitrile](/img/structure/B13133424.png)
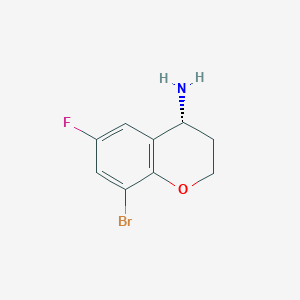
copper](/img/structure/B13133436.png)
